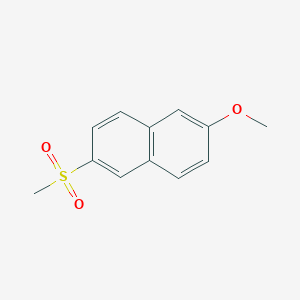

2-Methoxy-6-methylsulfonylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O3S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

2-methoxy-6-methylsulfonylnaphthalene |

InChI |

InChI=1S/C12H12O3S/c1-15-11-5-3-10-8-12(16(2,13)14)6-4-9(10)7-11/h3-8H,1-2H3 |

InChI Key |

WPJQZSOSBHCSBT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)C |

Origin of Product |

United States |

Formation of the Methyl Sulfone:the Naphthalenesulfonyl Chloride is the Key Precursor for Creating the Methyl Sulfone. Several Strategies Exist for This Final Conversion:

Direct Synthetic Routes to 2-Methoxy-6-methylsulfonylnaphthalene and Related Naphthalene Sulfones

A direct synthetic route to this compound logically starts from the readily available precursor, 2-methoxynaphthalene. The synthesis involves the sequential introduction of the sulfonyl group at the C-6 position.

The methoxy group at C-2 is an activating, ortho, para-directing group for electrophilic aromatic substitution. The C-1 and C-3 positions are the ortho positions, while the C-6 position is one of the para-related positions. Due to steric hindrance, substitution often favors the more accessible C-6 position.

A plausible synthetic sequence is as follows:

Sulfonation of 2-Methoxynaphthalene: 2-Methoxynaphthalene is reacted with a sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid. The reaction conditions are controlled to favor monosubstitution, which is directed primarily to the C-6 position, yielding 6-methoxy-naphthalene-2-sulfonic acid.

Conversion to the Sulfonyl Chloride: The resulting sulfonic acid is converted into 6-methoxy-naphthalene-2-sulfonyl chloride using a chlorinating agent like POCl₃ or SOCl₂.

Formation of the Methyl Sulfone: The sulfonyl chloride is then converted to the final product, this compound, using one of the methylation methods described in section 2.1.1.

This stepwise approach allows for the controlled and regioselective synthesis of the target compound and related naphthalene sulfones.

Chemical Derivatization and Analog Synthesis of this compound

Further modification of this compound or its precursors allows for the synthesis of a diverse range of analogs, enabling the exploration of structure-activity relationships for various applications.

Modifications to the naphthalene ring itself can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents are paramount. The C-2 methoxy group is a strong activating group, directing incoming electrophiles to the ortho (C-1, C-3) and para (C-6) positions. Conversely, the C-6 methylsulfonyl group is a deactivating, meta-directing group, which would direct incoming electrophiles to the C-5 and C-7 positions.

In the target molecule, the powerful activating effect of the methoxy group dominates, meaning further electrophilic substitution (e.g., nitration, halogenation) would be expected to occur at the positions activated by it, primarily the C-1 position.

An alternative strategy for creating analogs is to begin with a different substituted naphthalene precursor. For instance, Friedel-Crafts acylation of 2-methoxynaphthalene can introduce an acetyl group, predominantly at the 6-position, which can then be further modified before the introduction of other functionalities. orgsyn.org

The term "side chain" can refer to the existing functional groups on the target molecule or to alkyl chains on precursors that can be chemically elaborated.

Modification of Existing Functional Groups:

O-Demethylation: The methoxy group can be cleaved to reveal the corresponding phenol (6-methylsulfonyl-2-naphthol). This transformation is typically achieved under harsh conditions using strong Lewis acids like boron tribromide (BBr₃) or Brønsted acids like hydrobromic acid (HBr). chem-station.comcommonorganicchemistry.com This provides a handle for introducing different alkoxy groups or other functionalities via the hydroxyl group.

Reduction of the Sulfonyl Group: The methylsulfonyl group is generally chemically robust. However, under potent reductive conditions, such as with cobalt catalysis or dissolving metal reductions, it can undergo reductive desulfonylation, cleaving the carbon-sulfur bond to replace the entire group with a hydrogen atom. researchgate.netwikipedia.org This effectively removes the group, leading back to 2-methoxynaphthalene.

Elaboration of Precursor Side Chains: A powerful strategy for analog synthesis involves modifying precursors that contain a functionalizable side chain. For example, 2-methyl-6-methoxynaphthalene can serve as a versatile starting material. google.com The methyl group can undergo free-radical halogenation (e.g., with N-bromosuccinimide) to produce a halomethyl derivative. google.com This reactive intermediate can be converted into a wide array of other functional groups, such as aldehydes, alcohols, or amines, before the subsequent introduction of the sulfonyl group at a different position.

| Modification Type | Starting Material/Group | Reagents | Product/Resulting Group | Purpose of Derivatization |

|---|---|---|---|---|

| O-Demethylation | 2-Methoxy group | BBr₃, HBr | 2-Hydroxy group (Phenol) | Unmask a phenolic hydroxyl for further functionalization. |

| Reductive Desulfonylation | 6-Methylsulfonyl group | Co-catalyst/Grignard reagent | Hydrogen atom | Remove the sulfonyl group entirely. |

| Side-Chain Halogenation | 2-Methyl-6-methoxynaphthalene | N-Bromosuccinimide (NBS) | 2-(Bromomethyl)-6-methoxynaphthalene | Create a reactive handle for further elaboration. |

| Core Acylation | 2-Methoxynaphthalene | Acetyl chloride / AlCl₃ | 2-Acetyl-6-methoxynaphthalene | Introduce a ketone for further transformations. |

Synthesis of Heterocyclic Ring-Fused Naphthalene Sulfones

The synthesis of heterocyclic ring-fused naphthalene sulfones represents a significant area of research in medicinal and materials chemistry. These compounds, which incorporate both a naphthalene backbone and a heterocyclic ring system, are of interest due to their potential biological activities and unique electronic properties. While direct synthetic routes starting from this compound are not extensively documented, analogous chemical transformations reported for other naphthalene derivatives provide a foundation for proposing viable synthetic strategies. Methodologies for constructing fused heterocyclic systems, such as thieno- and furo-naphthalenes, can be adapted to synthesize the target sulfone-containing analogues.

One potential approach involves the multi-step synthesis of naphtho[2,3-b]thiophene derivatives. A common strategy for accessing this class of compounds is through a Bradsher reaction, which involves the acid-catalyzed cyclization of a suitable precursor. Although this method often requires harsh conditions, more recent developments have focused on milder alternatives. For instance, a copper-catalyzed cross-coupling reaction has been utilized to prepare the Bradsher substrate in a more efficient manner from commercially available materials, minimizing the need for multiple redox reactions.

Another versatile method for the synthesis of 2-substituted-naphtho[2,3-b]thiophene-4,9-diones involves a one-pot reaction starting from 2-bromo-1,4-naphthoquinone and various alkynes. This process proceeds through the formation of 2-(R-ethynyl)-1,4-naphthoquinones, which then undergo a transformation with sodium thiosulfate (Na₂S₂O₃) involving C-H sulfuration, formation of an aromatic Bunte salt, air oxidation, and a 5-endo-dig cyclization. acs.orgacs.org This protocol is advantageous due to its simplicity, good functional group tolerance, and the use of readily available starting materials under relatively mild conditions. acs.orgacs.org

The following table outlines the yields for the synthesis of various 2-substituted-naphtho[2,3-b]thiophene-4,9-diones using this one-pot procedure.

Table 1: Synthesis of 2-Substituted-Naphtho[2,3-b]thiophene-4,9-diones

| Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2-Methoxyphenyl | 45 | 239–240 |

| 3-Methylphenyl | 53 | 231–232 |

| 4-Methylphenyl | 50 | 273–274 |

| 2-Hydroxypropan-2-yl | 24 | 176–177 |

Similarly, the synthesis of furo-fused naphthalene systems, specifically naphtho[2,3-b]furan-4,9-diones, can be achieved through various routes. One established method involves the reaction of 2-hydroxynaphthalene-1,4-dione with reagents such as chloroacetaldehyde, ethenyl methyl sulfone, or ethenyl acetate. beilstein-journals.org For the introduction of a substituent at the 3-position, the reaction of 2-hydroxynaphthalene-1,4-dione with gem-bromonitroalkenes has been reported. beilstein-journals.org

Furthermore, radical cyclization presents another avenue for the construction of fused heterocyclic systems. For example, 1-thiaphenalene derivatives can be prepared through the radical cyclization of 1-naphthalenesulfonyl chlorides with alkynes under mild photocatalytic conditions. researchgate.net This method demonstrates broad functional group compatibility and allows for the synthesis of a diverse range of products that are otherwise difficult to obtain. researchgate.net

While the direct application of these methods to this compound as a starting material requires further investigation, these established synthetic strategies for analogous naphthalene derivatives provide a strong basis for the development of synthetic routes to novel heterocyclic ring-fused naphthalene sulfones.

Vibrational Spectroscopy Applications for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes, a detailed fingerprint of the molecular structure can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its specific functional groups and the naphthalene core. The aromatic C-H stretching vibrations of the naphthalene ring are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring give rise to several bands in the 1650-1400 cm⁻¹ region. mdpi.com

The presence of the methoxy (-OCH₃) group introduces distinct vibrational modes. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching vibration of the methoxy group is a strong indicator and typically appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. researchgate.net

The methylsulfonyl (-SO₂CH₃) group also has characteristic vibrational frequencies. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and readily identifiable, typically appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-C stretching vibration is generally weaker and found at lower wavenumbers.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Naphthalene Ring |

| Aliphatic C-H Stretch (asymmetric) | ~2950 | -OCH₃, -SO₂CH₃ |

| Aliphatic C-H Stretch (symmetric) | ~2850 | -OCH₃, -SO₂CH₃ |

| Aromatic C=C Stretch | 1650-1400 | Naphthalene Ring |

| S=O Stretch (asymmetric) | 1350-1300 | -SO₂CH₃ |

| C-O Stretch (asymmetric) | 1275-1200 | -OCH₃ |

| S=O Stretch (symmetric) | 1160-1120 | -SO₂CH₃ |

| C-O Stretch (symmetric) | 1075-1020 | -OCH₃ |

| C-H Out-of-plane Bending | 900-675 | Naphthalene Ring |

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by the vibrations of the naphthalene ring system. The aromatic C=C stretching vibrations, which are strong and sharp in the Raman spectrum, are expected in the 1600-1500 cm⁻¹ region. mdpi.com The ring breathing vibrations of the naphthalene core are also characteristic and appear as sharp bands at lower frequencies.

The methyl C-H stretching vibrations of the methoxy and methylsulfonyl groups will also be present in the 3000-2800 cm⁻¹ region. The S=O symmetric stretch of the sulfonyl group is expected to be a strong and polarized band in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of the chemical shifts, coupling constants, and signal intensities of different nuclei, the precise connectivity and spatial arrangement of atoms can be established.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound will provide a wealth of information about the number and environment of the hydrogen atoms. The aromatic protons on the naphthalene ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns will depend on their position relative to the electron-donating methoxy group and the electron-withdrawing methylsulfonyl group. The protons on the ring with the methoxy group will generally be more shielded (appear at a lower ppm) compared to those on the ring with the methylsulfonyl group.

The methoxy group will exhibit a sharp singlet at approximately 3.9-4.0 ppm, integrating to three protons. The methyl group of the methylsulfonyl moiety will also appear as a singlet, but further downfield due to the deshielding effect of the sulfonyl group, likely in the range of 3.0-3.3 ppm, also integrating to three protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | m | 6H |

| Methoxy Protons (-OCH₃) | 3.9 - 4.0 | s | 3H |

| Methylsulfonyl Protons (-SO₂CH₃) | 3.0 - 3.3 | s | 3H |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The naphthalene ring will show a number of signals in the aromatic region (110-160 ppm). The carbon atom attached to the methoxy group (C-2) is expected to be significantly shielded and appear at a higher field, while the carbon attached to the methylsulfonyl group (C-6) will be deshielded and appear at a lower field.

The methoxy carbon will resonate at approximately 55-60 ppm. The methyl carbon of the methylsulfonyl group will appear in the range of 40-45 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Methylsulfonyl Carbon (-SO₂CH₃) | 40 - 45 |

Advanced Multidimensional NMR Techniques for Connectivity Mapping

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons on the naphthalene ring. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. The HSQC spectrum would allow for the direct assignment of the protonated carbons in the naphthalene ring, as well as the methyl carbons of the methoxy and methylsulfonyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the positions of the methoxy and methylsulfonyl groups on the naphthalene scaffold by observing correlations between the methoxy protons and the C-2 carbon, and between the methylsulfonyl protons and the C-6 carbon. It would also help in assigning the quaternary carbons of the naphthalene ring.

By combining the information from these advanced NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within conjugated systems, such as the aromatic naphthalene core of this compound. The naphthalene chromophore itself exhibits characteristic absorption bands in the UV region arising from π → π* electronic transitions. sciprofiles.comresearchgate.net The spectrum is typically divided into three distinct regions of absorption. ias.ac.in The positions and intensities of these absorption maxima are sensitive to the nature and position of substituents on the aromatic rings. tandfonline.commdpi.com

The structure of this compound contains two key substituents that modify the electronic properties of the naphthalene system: an electron-donating methoxy group (-OCH3) at the 2-position and an electron-withdrawing methylsulfonyl group (-SO2CH3) at the 6-position. Electron-donating groups, or auxochromes, generally cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Conversely, electron-withdrawing groups also extend the conjugation and can lead to bathochromic shifts.

For substituted naphthalenes, substitution at the β-position (like the 2- and 6-positions) tends to cause a larger bathochromic shift for the longest wavelength absorption band compared to substitution at the α-position. ias.ac.in This longest wavelength band in β-substituted derivatives is typically due to electronic excitation polarized along the long axis of the molecule. ias.ac.in The combined effect of the electron-donating methoxy group and the electron-withdrawing methylsulfonyl group across the naphthalene skeleton is expected to significantly extend the π-conjugated system, leading to a pronounced bathochromic shift of the absorption bands relative to unsubstituted naphthalene. scholarsresearchlibrary.comresearchgate.net While specific experimental spectra for this compound are not widely published, the expected absorption characteristics can be inferred from data on related naphthalene derivatives. tandfonline.comijpsjournal.com

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Typical λmax for Naphthalene | Predicted Effect of Substituents | Predicted λmax for this compound |

| π → π | ~220 nm | Bathochromic Shift | > 220 nm |

| π → π | ~275 nm | Bathochromic Shift | > 275 nm |

| π → π* | ~312 nm | Significant Bathochromic Shift | > 312 nm |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (molecular formula C12H12O3S), the exact molecular weight can be calculated, which corresponds to the molecular ion peak ([M]+•) in the mass spectrum. Due to the stability of the aromatic system, the molecular ion peak for naphthalene derivatives is typically strong and readily observable. libretexts.org

The fragmentation of the molecular ion is dictated by the functional groups present. Aromatic sulfones exhibit characteristic fragmentation pathways, including the loss of the alkyl group from the sulfonyl moiety and rearrangements that can lead to the extrusion of sulfur dioxide (SO2). cdnsciencepub.comtaylorfrancis.com The presence of the methoxy group introduces additional fragmentation routes, such as the loss of a methyl radical or a methoxy radical. miamioh.edudocbrown.info

Key expected fragmentation pathways for this compound include:

Loss of a methyl radical (•CH3): Cleavage of the S–CH3 bond or the O–CH3 bond would result in a fragment ion at [M-15]+.

Loss of a methoxy radical (•OCH3): Alpha-cleavage can lead to the loss of the methoxy group, producing an ion at [M-31]+.

Loss of sulfur dioxide (SO2): A common rearrangement for aromatic sulfones involves the migration of an aryl group from sulfur to oxygen, followed by the elimination of SO2, which would yield a fragment at [M-64]+. cdnsciencepub.com

Loss of the methylsulfonyl radical (•SO2CH3): Cleavage of the naphthalene-sulfur bond would produce an ion corresponding to the methoxy-naphthalene cation at [M-79]+.

Analysis of these characteristic fragments allows for the confirmation of the compound's structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments, further validating the proposed structure. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (C12H12O3S, MW ≈ 236.29 g/mol )

| Proposed Fragment Ion | Formula of Fragment | m/z (Nominal Mass) | Description |

| [M]+• | [C12H12O3S]+• | 236 | Molecular Ion |

| [M-CH3]+ | [C11H9O3S]+ | 221 | Loss of a methyl radical |

| [M-OCH3]+ | [C11H9O2S]+ | 205 | Loss of a methoxy radical |

| [M-SO2]+• | [C12H12O]+• | 172 | Loss of sulfur dioxide |

| [M-SO2CH3]+ | [C11H9O]+ | 157 | Loss of a methylsulfonyl radical |

| [C10H7S]+ | [C10H7S]+ | 159 | Naphthylthio cation fragment |

| [C10H7O]+ | [C10H7O]+ | 143 | Naphthoxy cation fragment |

| [C10H8]+• | [C10H8]+• | 128 | Naphthalene radical cation |

Chemometric Approaches for Spectral Data Interpretation and Multivariate Analysis

When analyzing large and complex spectroscopic datasets, such as those obtained from multiple samples of this compound and its analogs, chemometric methods are essential for extracting meaningful information. These multivariate analysis techniques can reveal patterns, classify samples, and build predictive models from spectral data.

Principal Component Analysis (PCA) in Spectroscopic Datasets

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique widely used to simplify the complexity of spectroscopic data. PCA reduces the dimensionality of a dataset, which may consist of hundreds or thousands of wavelength or m/z variables, into a few new variables called principal components (PCs). These PCs are linear combinations of the original variables and are ordered such that the first PC describes the largest amount of variance in the data, the second PC describes the second largest, and so on.

By plotting the sample scores on the first few PCs (e.g., a PC1 vs. PC2 scores plot), it is possible to visualize the structure of the data. Samples that are similar to each other will cluster together, while dissimilar samples or outliers will be separated. For a dataset containing spectra of this compound and its analogs, PCA could be used to:

Identify batch-to-batch variations in production.

Detect outlier samples that may be contaminated or degraded.

Observe clustering based on structural differences between analogs.

The corresponding loadings plots show the contribution of each original variable (e.g., specific wavelengths) to the PCs, helping to identify the spectral regions responsible for the observed sample groupings.

Soft Independent Modeling of Class Analogies (SIMCA)

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method used to create a model for a single class of samples and then test whether new samples belong to that class. The term "soft" refers to the fact that the classes are not assumed to be sharply separated, and a sample can potentially belong to more than one class or none at all.

The SIMCA methodology involves building a separate PCA model for a training set of samples known to belong to a specific class (e.g., pure this compound). This model defines a region in multidimensional space that represents the target class. To classify a new, unknown sample, its spectrum is fitted to the class model. The distances of the new sample to the model, both within the model hyperplane (score distance) and orthogonal to it (orthogonal distance), are calculated. If these distances are within a calculated statistical limit, the sample is considered to be a member of the class. SIMCA is particularly useful for authenticity testing and quality control, where the goal is to verify if a sample conforms to a standard.

Partial Least Squares Discriminant Analysis (PLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification and regression technique that is a variant of Partial Least Squares (PLS) regression. Unlike PCA, which is an unsupervised method that finds components of maximum variance without regard to class identity, PLS-DA is a supervised method that explicitly uses class membership information to maximize the separation between different groups of samples.

In PLS-DA, the spectral data (X-matrix) is related to a dummy matrix (Y-matrix) that encodes the class membership of each sample. The algorithm finds latent variables that maximize the covariance between the X and Y matrices. This focus on group separation often makes PLS-DA more effective than PCA for classification tasks, especially when the variation within a class is large but the variation between classes is small. For a dataset of this compound and its structural isomers or related impurities, PLS-DA could be used to build a robust model capable of accurately classifying new samples into their respective groups based on their spectroscopic signatures.

Crystallographic and Solid State Structural Analysis of 2 Methoxy 6 Methylsulfonylnaphthalene

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. This technique would provide precise information on the spatial arrangement of every atom in the 2-Methoxy-6-methylsulfonylnaphthalene molecule.

Unit Cell Parameters and Space Group Determination

The analysis of the diffraction pattern from a single crystal allows for the determination of the unit cell, which is the basic repeating unit of the crystal lattice. This is defined by six parameters: the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ). The space group, which describes the symmetry of the crystal, would also be determined.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Molecular Conformation and Bond Geometries in the Crystal Lattice

Within the determined crystal structure, the precise bond lengths, bond angles, and torsion angles of the this compound molecule would be elucidated. This would reveal the molecule's preferred conformation in the solid state, including the orientation of the methoxy (B1213986) and methylsulfonyl groups relative to the naphthalene (B1677914) ring.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-S | Data not available |

| S=O | Data not available |

| C-O (methoxy) | Data not available |

| C-S-C (angle) | Data not available |

| O=S=O (angle) | Data not available |

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. It would be used to confirm the phase purity of a bulk sample of this compound.

Analysis of Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal is dictated by a variety of intermolecular forces. A detailed crystallographic analysis would allow for the identification and characterization of these interactions.

Hydrogen Bonding Networks within the Crystal Structure

Although this compound does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds could play a role in stabilizing the crystal structure. The sulfonyl and methoxy oxygen atoms could act as hydrogen bond acceptors. An analysis would detail the geometry and distances of any such interactions.

Non-Covalent Interactions, including π-π Stacking

The aromatic naphthalene core of the molecule makes it a candidate for engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings interact, are a significant cohesive force in many aromatic compounds. The analysis would describe the geometry of these stacks, including the distance between the rings and any offset.

Hirshfeld Surface and Fragment Patch Analysis for Intermolecular Contacts

Detailed research findings, data tables, and analysis specific to the intermolecular contacts of this compound using Hirshfeld surface and fragment patch analysis are not available in the searched scientific literature.

Computational and Theoretical Studies on 2 Methoxy 6 Methylsulfonylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the electronic level. For 2-Methoxy-6-methylsulfonylnaphthalene, these methods elucidate its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Approaches for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for computational quantum chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometric optimization. This optimization yields the lowest energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. DFT calculations provide a detailed picture of the electron density distribution, which is key to understanding the molecule's chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, calculating this gap provides insight into its potential for participating in chemical reactions.

Interactive Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Atomic Charge Distribution and Electrostatic Potential Mapping

The distribution of electronic charges within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, an MEP map would reveal the negative potential, likely concentrated around the oxygen atoms of the methoxy (B1213986) and sulfonyl groups, and positive potential in other areas. This information is critical for predicting intermolecular interactions and potential sites for chemical reactions.

Vibrational Frequency and Spectroscopic Parameter Prediction and Correlation

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. By performing frequency calculations on the optimized geometry of this compound using methods like DFT, a theoretical vibrational spectrum can be generated. These calculated frequencies correspond to specific molecular motions, including stretching, bending, and torsional vibrations. Comparing the predicted spectrum with an experimental spectrum allows for the precise assignment of vibrational modes, confirming the molecular structure.

Interactive Table: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch | Data not available |

| C=C aromatic stretch | Data not available |

| S=O stretch | Data not available |

NMR Chemical Shift Prediction and Gauge-Independent Atomic Orbital (GIAO) Methodology

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. Applying the GIAO method to the optimized structure of this compound would provide a set of predicted chemical shifts for each unique hydrogen and carbon atom. These theoretical values, when compared with experimental data, can confirm structural assignments and provide deeper insight into the electronic environment of the nuclei.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | Data not available |

| C2 (with -OCH₃) | Data not available |

| C6 (with -SO₂CH₃) | Data not available |

| Methoxy Carbon | Data not available |

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is a fundamental computational approach used to identify the stable three-dimensional arrangements of a molecule, known as conformers, and the energy barriers that separate them. This analysis is crucial for understanding a molecule's physical and chemical properties. The exploration of the potential energy surface (PES) provides a map of the energy of a molecule as a function of its geometry.

For a molecule like this compound, the key flexible bonds are the C-O bond of the methoxy group and the C-S and S-C bonds of the methylsulfonyl group. The rotation around these bonds gives rise to different conformers. A potential energy surface scan is performed by systematically changing the dihedral angles associated with these bonds and calculating the corresponding single-point energy at each step. This process generates a profile of energy versus the dihedral angle, where energy minima correspond to stable conformers and energy maxima represent the transition states between them.

Illustrative Data for a Potential Energy Surface Scan:

The following table illustrates the type of data that would be generated from a relaxed PES scan of the C(Ar)-O-C(H3)-H dihedral angle in the methoxy group of a hypothetical naphthalene (B1677914) derivative. In a relaxed scan, at each step of the dihedral angle rotation, the rest of the molecule's geometry is optimized to find the lowest energy for that specific conformation.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Status |

|---|---|---|

| 0 | 2.5 | Transition State (Eclipsed) |

| 60 | 0.2 | Near Minimum |

| 120 | 2.8 | Transition State (Eclipsed) |

| 180 | 0.0 | Global Minimum (Staggered) |

| 240 | 2.8 | Transition State (Eclipsed) |

| 300 | 0.2 | Near Minimum |

| 360 | 2.5 | Transition State (Eclipsed) |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Theoretical Investigations of Reaction Mechanisms and Kinetics (e.g., Kinetic Isotope Effects)

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction rates. The kinetic isotope effect (KIE) is a key theoretical and experimental tool used to elucidate reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same position.

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. The magnitude of the KIE can provide insights into the nature of the transition state. For instance, a large primary KIE for a C-H/C-D bond suggests that this bond is significantly broken in the transition state.

For this compound, KIE studies could be theoretically applied to understand reactions involving this molecule, such as electrophilic aromatic substitution or metabolic transformations. For example, if a reaction involves the abstraction of a hydrogen atom from the methyl group of the sulfonyl moiety, a primary KIE would be expected upon deuteration of this group.

Illustrative Data for a Kinetic Isotope Effect Study:

The following table provides hypothetical rate constants and the calculated KIE for a reaction involving a naphthalene derivative, illustrating how KIE is determined and interpreted.

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Interpretation |

|---|---|---|---|

| Naphthalene-CH₃ | 2.4 x 10⁻⁴ | 6.0 | Large primary KIE suggests C-H bond breaking in the rate-determining step. |

| Naphthalene-CD₃ | 0.4 x 10⁻⁴ | ||

| Naphthalene-OCH₃ | 1.8 x 10⁻⁵ | 1.1 | Small secondary KIE suggests the C-H bond is not broken in the rate-determining step, but the hybridization of the carbon may change. |

| Naphthalene-OCD₃ | 1.64 x 10⁻⁵ |

This table contains hypothetical data for illustrative purposes.

Machine Learning Algorithms for Crystal Structure Prediction from Diffraction Data

Crystal structure prediction (CSP) is a computational method aimed at identifying the most stable crystal packing of a molecule from its chemical diagram alone. This is a challenging task due to the vast number of possible crystal arrangements. Machine learning (ML) has emerged as a powerful tool to accelerate and improve the accuracy of CSP.

Machine learning algorithms can be trained on large databases of known crystal structures to learn the relationships between molecular features and crystallographic parameters. These trained models can then be used to predict various properties for a new molecule, such as its likely space group, unit cell dimensions, and even the coordinates of the atoms in the crystal lattice.

For a molecule like this compound, an ML-based CSP workflow could involve the following steps:

Descriptor Generation: The 2D chemical structure is converted into a set of numerical descriptors that capture its size, shape, and chemical features.

Model Prediction: Pre-trained ML models predict key crystallographic parameters. For instance, a classification model might predict the most probable space groups, while a regression model could estimate the unit cell volume.

Structure Generation and Refinement: The predicted parameters are used to generate a set of initial crystal structures. These structures are then optimized using traditional physics-based methods like density functional theory (DFT) to determine their relative stabilities.

This approach significantly narrows down the search space, making the CSP process more efficient and computationally tractable.

Table of Machine Learning Models in Crystal Structure Prediction:

| Machine Learning Model | Application in Crystal Structure Prediction | Typical Input Features | Output |

|---|---|---|---|

| Random Forest | Classification of space groups, prediction of crystallizability. researchgate.net | Molecular descriptors (e.g., molecular weight, number of rotatable bonds), 2D fingerprints. researchgate.net | Predicted space group, probability of being crystalline. researchgate.net |

| Support Vector Machines (SVM) | Regression for predicting unit cell parameters. researchgate.net | Molecular descriptors, electronic properties (e.g., dipole moment). researchgate.net | Predicted unit cell dimensions. researchgate.net |

| Graph Neural Networks (GNNs) | Learning atomic environments to predict lattice energies. oaepublish.com | Molecular graph (atoms as nodes, bonds as edges). oaepublish.com | Predicted lattice energy. oaepublish.com |

| Generative Adversarial Networks (GANs) | Generating novel and stable crystal structures. oaepublish.com | Latent space vectors, known crystal structures. oaepublish.com | Generated crystal structures. oaepublish.com |

Chemical Reactivity and Mechanistic Pathways of 2 Methoxy 6 Methylsulfonylnaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on a substituted naphthalene ring is governed by the electronic properties of the existing substituents.

In 2-Methoxy-6-methylsulfonylnaphthalene, the two substituents exert opposing electronic effects:

Methoxy (B1213986) Group (-OCH₃): This group is an activating substituent. It donates electron density to the naphthalene ring through a resonance effect (+R), which is stronger than its electron-withdrawing inductive effect (-I). This donation of electrons stabilizes the positively charged intermediate (arenium ion) formed during the reaction, thereby increasing the reaction rate compared to unsubstituted naphthalene. wikipedia.org Activating groups are typically ortho, para-directors.

Methylsulfonyl Group (-SO₂CH₃): This group is a strong deactivating substituent. It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-R). This withdrawal of electron density destabilizes the arenium ion intermediate, slowing the reaction rate. Deactivating groups of this type are typically meta-directors. masterorganicchemistry.com

The directing effects on the naphthalene core are complex. The methoxy group at the C2 position activates the C1 and C3 positions. The methylsulfonyl group at the C6 position deactivates the entire ring but directs incoming electrophiles to the C5 and C7 positions (meta to itself).

Given the strong activating nature of the methoxy group, electrophilic attack is most likely to occur on the ring containing this substituent. The C1 position is the most probable site for substitution due to the powerful directing effect of the methoxy group and less steric hindrance compared to the C3 position. The deactivating effect of the sulfone group makes substitution on its ring significantly less favorable. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield predominantly the 1-substituted product.

Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Preference |

|---|---|---|---|

| Methoxy (-OCH₃) | Resonance Donor (+R), Inductive Withdrawer (-I) | Activating | Ortho, Para |

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. libretexts.org The methylsulfonyl group in this compound is a potent activating group for this type of reaction.

The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The leaving group then departs, restoring the aromaticity of the ring.

For SNAr to occur on this compound, a suitable leaving group must be present at a position activated by the sulfone. The positions ortho and para to the -SO₂CH₃ group (C5, C7, and C8) are the most electron-deficient and therefore most susceptible to nucleophilic attack. If a halogen were present at one of these positions, it could be readily displaced by strong nucleophiles.

Furthermore, the methoxy group itself can act as a leaving group in SNAr reactions, particularly when activated by a strongly electron-withdrawing group. elsevierpure.comrsc.org In the related compound 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group is readily replaced by various nucleophiles. elsevierpure.com In this compound, the C2 position is ortho to the C1 and C3 positions and is part of the same ring system influenced by the C6 sulfone group. While direct displacement of the methoxy group is less common than displacing a halide, it is plausible under forcing conditions with strong nucleophiles, as the sulfone group helps to stabilize the negative charge in the Meisenheimer intermediate.

The regioselectivity is clear: nucleophilic attack will be directed to the positions activated by the electron-withdrawing sulfonyl group.

Redox Chemistry: Oxidation and Reduction Pathways of Sulfone and Methoxy Groups

The redox chemistry of this compound involves both the naphthalene core and the functional groups.

Oxidation: The naphthalene ring system can undergo oxidation, particularly under the influence of strong oxidizing agents. This can lead to the formation of naphthoquinones. For instance, the degradation of naphthalene-2-sulfonate can proceed through a 1,2-dihydroxynaphthalene intermediate, which is a precursor to 1,2-naphthoquinone. asm.org The presence of the electron-donating methoxy group may facilitate oxidation of that ring, potentially leading to quinone structures after demethylation. The sulfone group is generally stable to oxidation as the sulfur atom is already in its highest oxidation state (+6).

Reduction: The methylsulfonyl group can be reduced. Common reducing agents can convert sulfones to sulfides, although this often requires harsh conditions. The naphthalene core can also be reduced, for example, through Birch reduction (using an alkali metal in liquid ammonia with an alcohol), which would selectively reduce the ring not bearing the electron-donating methoxy group.

The methoxy group is generally resistant to reduction. However, under certain catalytic conditions or with specific reagents like hydroiodic acid, the ether linkage can be cleaved.

Radical Reactions Involving the Naphthalene Sulfone Moiety

The naphthalene core is known to form radical ions.

Radical Cations: Naphthalene and its derivatives can form radical cations upon photoionization or through reaction with powerful one-electron oxidants like the sulfate radical (SO₄⁻•). rsc.org These radical cations are highly reactive species that can undergo rapid reactions with nucleophiles or the parent substrate itself.

Radical Anions: The reaction of naphthalene with alkali metals (like lithium in THF) can generate a radical anion. researchgate.net This species is a potent electron transfer agent used in certain synthetic methodologies.

The presence of the sulfone and methoxy groups would influence the stability and reactivity of these radical ions. The electron-withdrawing sulfone group would make the formation of a radical anion more favorable by stabilizing the additional electron. Conversely, the electron-donating methoxy group would favor the formation of a radical cation. The naphthalene sulfone moiety itself can be a source of radicals; for example, in mass spectrometry, the loss of sulfur dioxide from sulfone precursors can lead to the formation of radical cations.

Ligand Formation and Complexation Behavior

While this compound itself is not primarily known as a ligand, its structural components suggest potential for coordination chemistry. Derivatives of 2-methoxynaphthalene have been successfully used to synthesize Schiff base ligands that form stable complexes with a variety of metal ions, including Co(II), Ni(II), Cu(II), and Mn(II). semanticscholar.orgsemanticscholar.orgresearchgate.net

In these complexes, coordination often occurs through nitrogen and oxygen donor atoms introduced in the Schiff base side chain. For this compound, potential coordination sites include:

The oxygen atom of the methoxy group.

The two oxygen atoms of the methylsulfonyl group.

These oxygen atoms possess lone pairs of electrons and could act as Lewis bases, donating electron density to a metal center to form a coordination complex. The sulfonyl group's oxygens are generally weak donors but can participate in coordination, especially with hard metal ions. The molecule could act as a monodentate or bidentate ligand, potentially bridging between metal centers. The formation of stable complexes would depend on the specific metal ion, the solvent system, and the reaction conditions. semanticscholar.org

Applications and Advanced Materials Science Potential of 2 Methoxy 6 Methylsulfonylnaphthalene

Integration in Organic Electronic Materials and Devices

The naphthalene (B1677914) scaffold is a fundamental building block for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). oled-intermediates.commdpi.com The electronic properties of these materials can be finely tuned by attaching different functional groups to the naphthalene core. researchgate.net The presence of both an electron-donating (methoxy) and an electron-withdrawing (sulfonyl) group on the naphthalene ring of 2-Methoxy-6-methylsulfonylnaphthalene suggests it could function as a molecule with intramolecular charge-transfer (ICT) characteristics. This is a highly desirable feature for organic electronic materials.

Naphthalene diimide (NDI) derivatives, which are electron-deficient, are known for their performance as n-channel semiconductors in OFETs. aip.orgacs.org By introducing electron-donating groups, the charge transport properties can be modulated. For instance, naphthalene bisimides with alkylthienyl groups have shown lowered LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making them excellent candidates for active layers in transistors. researchgate.net Similarly, diphenyl sulfone derivatives have been investigated for their potential in OLEDs. mdpi.com The sulfone group in these systems contributes to their thermal stability and electronic properties. Therefore, this compound could be a valuable intermediate or component for creating semiconductors with tailored HOMO-LUMO gaps and charge carrier mobilities.

Below is a table summarizing the typical electronic properties of related naphthalene-based semiconductors, which provides context for the potential performance of this compound.

| Compound Class | Application | Typical Electron Mobility (cm²/Vs) | Energy Levels (HOMO/LUMO) |

| Naphthalene Diimide Derivatives | OFETs (n-channel) | 0.1 - 1.0+ | LUMO: ~ -3.8 to -4.1 eV |

| Perylene Diimide Derivatives | OFETs (n-channel) | > 1.0 | LUMO: ~ -4.0 eV |

| Thienyl-Substituted Naphthalenes | OFETs (p-channel) | 0.14 - 0.50 nih.gov | HOMO: ~ -5.2 to -5.5 eV |

| Diphenyl Sulfone Derivatives | OLEDs (emitter) | Not applicable | Tunable, often for blue emission mdpi.com |

This table presents representative data for classes of related compounds to illustrate the potential of naphthalene-based organic electronics.

Development of Photoactive and Luminescent Materials

Naphthalene and its derivatives are intrinsically fluorescent and are widely used as building blocks for luminescent materials, particularly for blue-light emission in OLEDs. oled-intermediates.commdpi.com The photophysical properties are highly dependent on the nature and position of substituents on the naphthalene ring. The combination of an electron-donating group (methoxy) and an electron-withdrawing group (methylsulfonyl) can create a "push-pull" system. Such systems often exhibit strong intramolecular charge transfer upon photoexcitation, which can lead to several useful properties:

Large Stokes Shift: A significant separation between the absorption and emission maxima, which is beneficial for reducing self-absorption in devices.

Solvatochromism: A shift in emission color depending on the polarity of the solvent, making them useful as environmental sensors.

Thermally Activated Delayed Fluorescence (TADF): In carefully designed molecules, a small energy gap between the singlet and triplet excited states allows for harvesting of non-emissive triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. Diphenyl sulfone derivatives have been specifically investigated as potential TADF emitters. mdpi.com

Naphthalene derivatives are essential for developing advanced display and lighting technologies due to their unique photophysical properties. oled-intermediates.com The functional groups on this compound could be leveraged to synthesize novel dyes and emitters with high quantum yields and excellent photostability.

The table below shows photophysical data for representative naphthalene derivatives to frame the expected properties.

| Naphthalene Derivative Type | Emission Color | Quantum Yield (Φ) | Key Feature |

| Fluorene-Substituted Naphthalenes | Deep Blue nih.gov | ~2.3% (EQE in device) nih.gov | High color purity for OLEDs nih.gov |

| 1,4-Naphthalene-Based Copolymers | Blue mdpi.com | ~1.0% (EQE in device) mdpi.com | Tunable emission via comonomer selection mdpi.com |

| Amino-Naphthalene Sulfonates | Varies (sensitive to environment) | Varies | Used as fluorescent probes |

| Diphenyl Sulfone-Carbazole Systems | Deep Blue / Blue-Green mdpi.com | Not specified | Potential TADF properties mdpi.com |

This table contains representative data for related compounds to illustrate the potential of functionalized naphthalenes as photoactive materials.

Role in Advanced Polymer Systems and Composite Materials

The naphthalene sulfone moiety is a versatile component in polymer science. It can be incorporated into polymer backbones to enhance thermal stability, mechanical strength, and introduce specific functionalities. For example, sulfonated poly(arylene sulfide (B99878) sulfone nitrile)s that include naphthalene units in their main chain have been developed as durable membranes for direct methanol fuel cells (DMFCs). acs.org The rigid and planar nature of the naphthalene unit helps in creating well-defined microstructures within the polymer.

Furthermore, condensates of naphthalene sulfonic acid with formaldehyde (NSF) are widely produced polymers that act as high-performance superplasticizers in concrete and as dispersing agents. researchgate.net These polymers, known as polynaphthalene sulfonates (PNS), work by adsorbing onto particles and imparting a negative charge, causing electrostatic repulsion that prevents agglomeration. standardchemicals.com.auhardtchemical.com

This compound could potentially be functionalized to act as a monomer for polymerization. Its incorporation could yield polymers with:

High Thermal Stability: The rigid aromatic structure of naphthalene contributes to a high glass transition temperature.

Enhanced Mechanical Properties: The rigid backbone can improve the tensile strength and modulus of materials. mdpi.com

Specific Optical Properties: As discussed, the chromophore could be integrated into a polymer to create luminescent or photoresponsive materials.

Improved Chemical Resistance: The stable aromatic and sulfone groups can impart resistance to chemical degradation.

Additionally, naphthalene sulfonic acid derivatives have been used as additives, such as in tin-naphthalene complexes that act as photostabilizers for poly(vinyl chloride) (PVC). mdpi.com

| Polymer/Composite System | Role of Naphthalene Sulfone Unit | Application |

| Sulfonated Poly(arylene sulfide sulfone nitrile)s acs.org | Backbone component for rigidity and proton transport | Fuel Cell Membranes acs.org |

| Naphthalene Sulfonic Acid-Formaldehyde Condensates (NSF/PNS) researchgate.net | Dispersant, water-reducer | Concrete Superplasticizers |

| Tin-Naphthalene Sulfonic Acid Complexes in PVC mdpi.com | Additive, photostabilizer | PVC Stabilization mdpi.com |

| Amino-naphthalene sulfonic acid/Graphene Composite semanticscholar.org | Functional component | Electrocatalyst semanticscholar.org |

Application in Supramolecular Chemistry and Self-Assembly Architectures

Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic forces to build complex, ordered structures from molecular building blocks. The structure of this compound is well-suited for these applications.

π-π Stacking: The large, electron-rich surface of the naphthalene ring is prone to stacking interactions, which is a primary driving force for the self-assembly of many aromatic molecules, notably naphthalene diimides (NDIs). thieme-connect.comacs.org

Hydrogen Bonding and Dipole Interactions: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. If the molecule were incorporated into a larger structure containing hydrogen bond donors (like amides or alcohols), this interaction could be used to direct the assembly into specific architectures like sheets, fibers, or vesicles.

Crystal Engineering: Naphthalene sulfonates are known to form layered crystal structures, where layers of cations are separated by interdigitated organic anions. researchgate.net The specific arrangement is dictated by a balance of electrostatic forces and weaker non-bonding interactions. This compound could be used to engineer crystalline solids with specific packing motifs and morphologies.

Host-Guest Chemistry: Macrocycles built from naphthalene units have been synthesized and shown to act as hosts for various guest molecules, forming stable complexes driven by non-covalent interactions. nih.govresearchgate.netccspublishing.org.cn Functionalized naphthalenes can serve as the building blocks for such complex receptor molecules.

The interplay of these interactions allows for the design of "smart" materials that can respond to external stimuli like temperature or the presence of a specific chemical guest. nih.gov

| Interaction Type | Originating Functional Group | Role in Self-Assembly |

| π-π Stacking | Naphthalene Ring | Primary driving force for aggregation and ordering of aromatic cores. thieme-connect.com |

| Hydrogen Bonding (Acceptor) | Sulfonyl Group (-SO₂-), Methoxy (B1213986) Group (-O-) | Directional control, formation of specific motifs (e.g., chains, sheets). |

| Dipole-Dipole Interactions | Sulfonyl Group, Methoxy Group | Contributes to molecular packing and stability of the assembly. |

| Host-Guest Interactions | Naphthalene Ring (as part of a macrocycle) | Encapsulation of guest molecules within a defined cavity. researchgate.net |

Catalytic Applications of Related Naphthalene Sulfones and their Metal Complexes

While the sulfonyl group (-SO₂R) is generally less common as a coordinating ligand than the sulfonate group (-SO₃⁻), the oxygen atoms can still interact with metal centers. More commonly, naphthalene sulfonic acids (which are closely related) are used to create metal complexes or functional materials for catalysis.

Metal-Free Electrocatalysis: Composites made from polymers of amino-naphthalene sulfonic acid and reduced graphene oxide have been developed as efficient metal-free electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. semanticscholar.org

Photocatalysis: A porous organic salt created through the self-assembly of sulfonic acid and amine-functionalized naphthalene building blocks has been shown to act as a heterogeneous photocatalyst for the oxidative coupling of amines using visible light. rsc.org

Ligands for Metal Complexes: Naphthalene-based ligands, particularly those with coordinating groups like carboxylates or amines, have been used to synthesize a wide variety of metal complexes. mdpi.comnih.gov These complexes have applications ranging from catalysis to medicine. The sulfonate group can also act as a ligand. For instance, tin-naphthalene sulfonic acid complexes have been synthesized and characterized. mdpi.com

Oxidation Catalysis: Iron(III) TAML (tetraamido macrocyclic ligand) complexes have been shown to efficiently catalyze the oxidative degradation of naphthalene in water using hydrogen peroxide, which is relevant for environmental remediation. nih.gov

The this compound molecule could be chemically modified, for example by converting the methylsulfonyl group to a sulfonic acid, to create a ligand for synthesizing novel metal complexes with potential catalytic activities.

| Compound/System | Metal(s) | Catalytic Application |

| Amino-naphthalene sulfonic acid/graphene composite semanticscholar.org | Metal-Free | Oxygen Reduction Reaction (ORR) semanticscholar.org |

| Naphthalene-based porous organic salt rsc.org | Metal-Free | Photocatalytic Oxidative Coupling rsc.org |

| Iron(III) TAML complexes nih.gov | Iron | Catalytic Oxidation of Naphthalene nih.gov |

| Sulfide Catalysts on Aromatic Frameworks mdpi.com | Ni-W, Ni-Mo | Hydrogenation of Naphthalene mdpi.com |

| Tin-Naphthalene Sulfonic Acid Complexes mdpi.com | Tin | Not catalytic; used as photostabilizers mdpi.com |

Conclusion and Future Research Perspectives for 2 Methoxy 6 Methylsulfonylnaphthalene

Summary of Current Research Landscape and Key Contributions

A thorough review of the current scientific literature reveals a significant finding: there is a notable absence of dedicated research specifically focused on the chemical compound 2-Methoxy-6-methylsulfonylnaphthalene. While extensive studies exist for related naphthalene (B1677914) derivatives and the broader class of aryl sulfones, this particular molecule remains largely uncharacterized and uninvestigated within publicly accessible research databases and scholarly articles.

The key contributions that form the foundation for any future investigation of this compound therefore lie in the well-established chemistry of its constituent functional groups and parent structures. Research into naphthalene chemistry has provided a deep understanding of its aromatic system and the influence of substituents on its reactivity and electronic properties. acs.org Similarly, the field of sulfone chemistry is mature, with a vast body of work detailing their synthesis, reactivity, and diverse applications. nih.govresearchgate.netnih.gov The primary contributions are therefore methodological, providing a toolbox of synthetic and analytical techniques that can be applied to this specific, yet unexplored, compound.

Identified Gaps in Knowledge and Unexplored Avenues for Investigation

The principal gap in knowledge concerning this compound is its very existence in the scientific literature. There are no published reports detailing its synthesis, spectroscopic characterization, physical properties, or potential applications. This presents a completely unexplored avenue for chemical research.

Specific areas that remain to be investigated include:

Synthesis: The development of a reliable and efficient synthetic route to produce this compound is the first and most critical gap to be addressed.

Characterization: Comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is required to definitively confirm its structure and purity. nih.govmdpi.comnih.gov

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and crystallographic structure are currently unknown.

Reactivity: The chemical reactivity of the compound, including its susceptibility to electrophilic and nucleophilic attack, and the influence of the methoxy (B1213986) and methylsulfonyl groups on the naphthalene core, has not been studied.

Potential Applications: Given the wide range of applications for sulfone-containing molecules, from materials science to medicinal chemistry, the potential uses of this compound are entirely speculative and represent a significant area for future research. nih.govacs.org

Prospective Methodological Advancements in Synthesis and Characterization

While no specific methods for this compound have been reported, established synthetic methodologies for aryl sulfones can be readily adapted for its preparation.

Synthesis:

A plausible and common approach would be the oxidation of the corresponding sulfide (B99878), 2-methoxy-6-(methylthio)naphthalene. This precursor could potentially be synthesized from 2-methoxy-6-methylnaphthalene (B1600538). The oxidation of the sulfide to the sulfone is a well-established transformation, often employing oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). researchgate.net

Alternatively, a direct sulfonylation of 2-methoxy-6-methylnaphthalene could be explored. This might involve a Friedel-Crafts-type reaction using a methanesulfonylating agent, though regioselectivity could be a challenge.

| Synthetic Step | Proposed Reagents and Conditions |

| Sulfidation of a 2-methoxy-6-halonaphthalene | Sodium thiomethoxide in a suitable polar aprotic solvent. |

| Oxidation of 2-methoxy-6-(methylthio)naphthalene | Hydrogen peroxide, m-CPBA, or other common oxidizing agents in an appropriate solvent like dichloromethane (B109758) or acetic acid. |

| Direct Sulfonylation of 2-methoxy-6-methylnaphthalene | Methanesulfonyl chloride with a Lewis acid catalyst (e.g., AlCl₃); challenges with regioselectivity are anticipated. |

Characterization:

Standard spectroscopic techniques would be employed to characterize the synthesized compound.

¹H and ¹³C NMR Spectroscopy: Would be crucial for confirming the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the methoxy group, the methylsulfonyl group, and the naphthalene ring system. nih.govacs.org

Infrared (IR) Spectroscopy: Would be used to identify the characteristic vibrational frequencies of the sulfonyl group (typically strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the C-O-C stretch of the methoxy group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and confirm the elemental composition of the compound. nih.gov

Outlook on Novel Non-Biological Applications and Derivative Development

Given the properties of related naphthalene sulfones and other sulfonyl-containing materials, several potential non-biological applications for this compound can be envisaged. The combination of the rigid naphthalene backbone with the polar sulfonyl group and the electron-donating methoxy group could lead to interesting material properties.

Potential Non-Biological Applications:

Organic Electronics: Naphthalene derivatives have been explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties imparted by the sulfonyl and methoxy groups could make this compound a candidate for charge-transporting or emissive layers in such devices.

Polymers and Materials Science: The sulfone group is known for its high thermal stability and chemical resistance. Incorporation of this compound as a monomer or an additive could lead to the development of high-performance polymers with enhanced properties.

Fluorescent Probes: The naphthalene core is inherently fluorescent. The substituents could modulate its photophysical properties, making it a potential scaffold for the development of fluorescent sensors for detecting specific analytes.

Derivative Development:

The structure of this compound offers several sites for chemical modification to create a library of derivatives with tailored properties.

Modification of the Naphthalene Ring: Further functionalization of the aromatic rings through electrophilic substitution could introduce additional groups to tune the electronic and photophysical properties.

Variation of the Alkyl Group on the Sulfone: Replacing the methyl group with longer alkyl chains, aryl groups, or other functionalized moieties could significantly alter the solubility, steric hindrance, and intermolecular interactions of the resulting molecules.

Demethylation of the Methoxy Group: Conversion of the methoxy group to a hydroxyl group would provide a handle for further reactions, such as esterification or etherification, to attach other molecular fragments.

The development of such derivatives would be guided by the desired application, with the goal of optimizing properties such as solubility, thermal stability, and electronic characteristics.

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-6-methylsulfonylnaphthalene, and which characterization techniques are essential for confirming its structure?

Answer: A primary synthesis route involves the oxidation of 2-(methylthio)naphthalene derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to convert the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) . Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns (e.g., methoxy and sulfonyl positions) and mass spectrometry (MS) for molecular weight verification . High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity, while infrared (IR) spectroscopy helps identify functional groups like sulfonyl and methoxy.

Q. What in vivo and in vitro models are recommended for preliminary toxicity screening of this compound?

Answer: For in vivo studies, rodent models (rats or mice) are standard for assessing systemic effects such as hepatic, renal, and respiratory toxicity via oral, dermal, or inhalation exposure routes . In vitro models include human cell lines (e.g., HepG2 for hepatotoxicity or HEK293 for renal toxicity) to evaluate cytotoxicity, apoptosis, and oxidative stress. Dose-response curves and endpoint measurements (e.g., ALT/AST levels for liver damage) should be prioritized. Ensure adherence to protocols for randomization and blinding to minimize bias .

Q. What are the key toxicological endpoints to monitor in studies of this compound?

Answer: Critical endpoints include:

- Systemic Effects : Hepatic (e.g., liver enzyme elevation), renal (e.g., creatinine levels), and hematological parameters (e.g., red/white blood cell counts) .

- Carcinogenicity : Tumor incidence in long-term exposure studies.

- Metabolic Fate : Identification of metabolites via LC-MS/MS to assess bioactivation pathways.

Studies should follow standardized inclusion criteria, such as those outlined in Table B-1 (e.g., exposure routes, species selection) .

Advanced Research Questions

Q. How can researchers systematically address contradictions in toxicological data for this compound across different studies?

Answer: Contradictions may arise from variations in study design, dosing regimens, or species-specific responses. To resolve these:

Risk of Bias Assessment : Use tools like Table C-6 and C-7 to evaluate randomization, blinding, and outcome reporting .

Confidence Rating : Apply criteria from (e.g., "High Initial Confidence" for studies with minimal bias) to prioritize reliable data .

Meta-Analysis : Pool data from high-confidence studies to identify dose-response trends or species-specific sensitivities.

Q. What methodological strategies optimize the yield of this compound during synthesis?

Answer:

- Catalyst Selection : Use transition metal catalysts (e.g., Pd/C) for regioselective sulfonation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation.

Post-synthesis, recrystallization in ethanol or acetonitrile improves purity. Comparative studies with analogs (e.g., 2-methylsulfonyl vs. 2-methylthio derivatives) can refine conditions .

Q. How can mechanistic studies elucidate the toxicological pathways of this compound?

Answer:

- Omics Approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS) identify dysregulated pathways (e.g., oxidative stress, DNA repair).

- Reactive Metabolite Trapping : Use glutathione (GSH) or cyanide to trap electrophilic intermediates in hepatic microsomal assays.

- Computational Modeling : Molecular docking predicts interactions with cytochrome P450 enzymes or nuclear receptors (e.g., AhR).

Q. What criteria should guide the selection of structural analogs for comparative toxicology studies?

Answer: Select analogs based on:

- Functional Group Similarity : Compare sulfonyl, methoxy, or halogenated derivatives (e.g., 2-(difluoromethyl)-6-methylnaphthalene) .

- Bioactivity Data : Prioritize analogs with known cytotoxicity profiles (see Table in for methylsulfonyl vs. methylthio derivatives) .

- Physicochemical Properties : LogP, solubility, and metabolic stability to correlate structure-toxicity relationships.

Q. How should researchers assess the risk of bias in existing toxicological studies of this compound?

Answer: Follow the framework in :

Selection Bias : Verify randomization of dose groups and concealment of allocation .

Performance/Detection Bias : Check if personnel were blinded to exposure groups and if outcomes were objectively measured.

Attrition Bias : Ensure completeness of data (e.g., no exclusion of outliers without justification) .

Studies meeting ≥3/4 criteria (Table C-6) are rated as "Moderate" to "High Confidence" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.